molecular formula C12H14O3 B14447713 2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- CAS No. 74094-52-3

2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl-

Cat. No.: B14447713
CAS No.: 74094-52-3
M. Wt: 206.24 g/mol
InChI Key: AZZDPFCSWZXAIW-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its methoxy and dimethyl substitutions, which can influence its chemical behavior and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the arylation of 2,2-dimethyl-2H-1-benzopyrans with arylpalladium complexes. This reaction typically requires the presence of lithium chloropalladite and 2-chloromercuriophenols . The reaction conditions often include a protic solvent and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar arylation reactions. The use of palladium catalysts and mercury reagents can be optimized for higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.

Scientific Research Applications

2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-7-ol, 6-methoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and dimethyl groups can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

74094-52-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6-methoxy-2,2-dimethylchromen-7-ol

InChI

InChI=1S/C12H14O3/c1-12(2)5-4-8-6-11(14-3)9(13)7-10(8)15-12/h4-7,13H,1-3H3

InChI Key

AZZDPFCSWZXAIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)OC)C

Origin of Product

United States

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